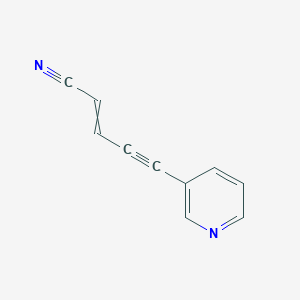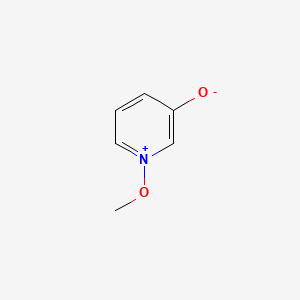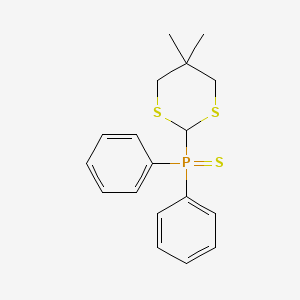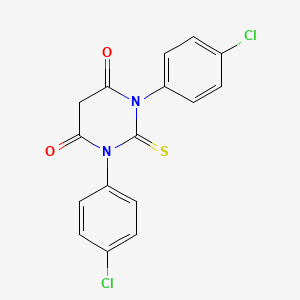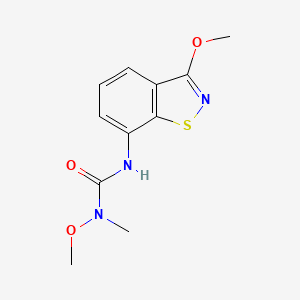![molecular formula C7H14OS B14329660 2-[1-(Methylsulfanyl)ethyl]oxolane CAS No. 105679-06-9](/img/structure/B14329660.png)
2-[1-(Methylsulfanyl)ethyl]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Methylsulfanyl)ethyl]oxolane is a heterocyclic organic compound featuring a five-membered oxolane ring with a methylsulfanyl group attached to the ethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methylsulfanyl)ethyl]oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, ensuring stereospecificity and high conversion rates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles .
化学反応の分析
Types of Reactions: 2-[1-(Methylsulfanyl)ethyl]oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Oxazoles are the primary products formed from oxidation reactions.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[1-(Methylsulfanyl)ethyl]oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and reagent in industrial chemical processes.
作用機序
The mechanism of action of 2-[1-(Methylsulfanyl)ethyl]oxolane involves its interaction with molecular targets through various pathways:
類似化合物との比較
2-Methyloxolane: A similar compound with a methyl group instead of a methylsulfanyl group.
Oxazoles: Compounds with a similar oxolane ring structure but different substituents.
Uniqueness: 2-[1-(Methylsulfanyl)ethyl]oxolane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other oxolane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
105679-06-9 |
|---|---|
分子式 |
C7H14OS |
分子量 |
146.25 g/mol |
IUPAC名 |
2-(1-methylsulfanylethyl)oxolane |
InChI |
InChI=1S/C7H14OS/c1-6(9-2)7-4-3-5-8-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
NSMMECWJXPVFEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCO1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


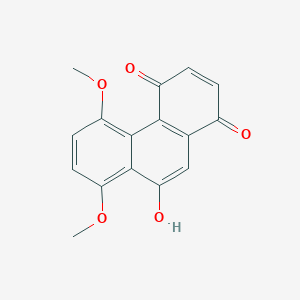
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)

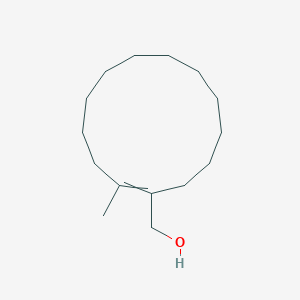
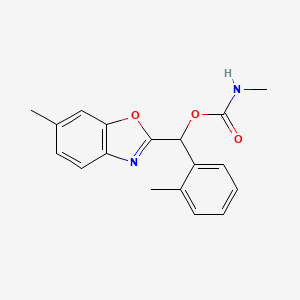
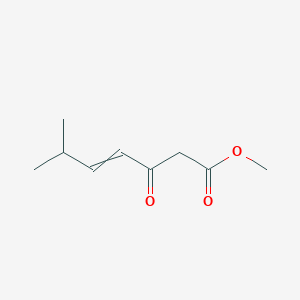
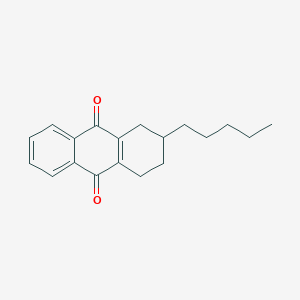
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)
